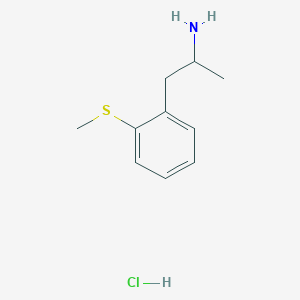

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

UV-Vis Spectroscopy

- λₘₐₓ : 265 nm (π→π* transition of the aromatic ring), 310 nm (n→π* transition of the thioether group).

Table 3: Spectroscopic summary

| Technique | Key Peaks/Patterns | Assignment |

|---|---|---|

| ¹H NMR | δ 2.89 (s) | (CH₃)₂C-NH₃⁺ |

| IR | 690 cm⁻¹ | C-S aromatic stretch |

| MS | m/z 181.3 | [M-Cl]⁺ |

| UV-Vis | 265 nm (ε = 1,200 M⁻¹cm⁻¹) | Aromatic π→π* transition |

Eigenschaften

IUPAC Name |

1-(2-methylsulfanylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUURJNZCSQOTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1SC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92286-71-0 | |

| Record name | 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092286710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(METHYLTHIO)PHENYL)PROPAN-2-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V2K2EN9YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The synthesis of 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)benzaldehyde and nitroethane.

Reaction Conditions: The initial step involves a condensation reaction between 2-(methylthio)benzaldehyde and nitroethane in the presence of a base, such as sodium ethoxide, to form the corresponding nitrostyrene derivative.

Reduction: The nitrostyrene derivative is then reduced using a reducing agent, such as lithium aluminum hydride, to yield the amine intermediate.

Hydrochloride Formation: Finally, the amine intermediate is treated with hydrochloric acid to form the hydrochloride salt of 1-(2-(Methylthio)phenyl)propan-2-amine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Wissenschaftliche Forschungsanwendungen

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.

Wirkmechanismus

The mechanism of action of 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations and Pharmacological Implications

The table below compares key structural and functional attributes of 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride with related compounds:

Structural and Functional Insights

a) Ortho-Substituted Phenylalkylamines

- Methylthio vs. Ortetamine’s methyl group likely reduces steric hindrance, favoring dopamine transporter (DAT) inhibition over serotonin receptor activity .

- Methylthio vs. Methoxy (DOT) : The 2,5-dimethoxy-4-methylthio substitution in DOT () combines electron-donating methoxy groups with the lipophilic methylthio moiety. This configuration is associated with biased agonism at 5-HT2A receptors, suggesting that the methylthio group may stabilize receptor conformations distinct from those induced by methoxy-only analogs like DOI .

b) Heterocyclic and Halogenated Analogs

- This structural shift may alter metabolic pathways (e.g., sulfur oxidation) and receptor selectivity.

- Fluorinated Derivatives () : Fluorine’s electronegativity and small size improve metabolic stability and bioavailability. The 2-fluoro substituent in may hinder cytochrome P450-mediated degradation, while the trifluoromethyl group in significantly increases lipophilicity, enhancing blood-brain barrier penetration .

c) Para-Substituted Analogs

- 1-(4-Methoxyphenyl)propan-2-amine HCl () : The para-methoxy group directs selectivity toward 5-HT2C over 5-HT2A receptors, as observed in color tests (e.g., Mandelin’s test: green) and thin-layer chromatography profiles. This contrasts with the ortho-substituted target compound, which may favor 5-HT2A interactions .

Research Findings and Data Gaps

- Receptor Binding : The methylthio group’s role in biased agonism (e.g., β-arrestin vs. G-protein signaling) requires further in vitro validation. DOT’s activity () suggests that methylthio-containing compounds may exhibit unique signaling profiles.

- Metabolic Stability : Sulfur-containing compounds like the target molecule and methiopropamine may undergo sulfoxidation, affecting their half-life and metabolite activity. Comparative metabolic studies are lacking.

- Forensic Identification : The target compound’s color test results (e.g., Marquis, Mandelin) are unreported but could differ from methoxy or methyl analogs due to sulfur’s reactivity .

Biologische Aktivität

1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride, also known by its CAS number 92286-71-0, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a propan-2-amine backbone substituted with a methylthio group and a phenyl ring. The chemical formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H15ClS |

| Molecular Weight | 202.75 g/mol |

| CAS Number | 92286-71-0 |

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. The methylthio substitution is hypothesized to influence the compound's affinity for these receptors, potentially leading to psychoactive effects.

Pharmacological Studies

- Antidepressant Effects : Preliminary studies have suggested that derivatives of phenylpropanamines exhibit antidepressant-like activity in animal models. This activity is often linked to their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine .

- Stimulant Properties : Similar compounds have been shown to possess stimulant properties, likely due to their action on the central nervous system (CNS). These effects may be mediated through increased release or decreased reuptake of catecholamines .

- Case Studies : A notable study examined the effects of similar compounds on behavioral paradigms associated with anxiety and depression in rodents, demonstrating significant reductions in anxiety-like behaviors following administration .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with commercially available precursors such as 2-methylthioacetophenone.

- Reactions : The compound can be synthesized through reductive amination techniques, where ketones are converted into amines using reducing agents in the presence of ammonia or amine derivatives .

- Yield Optimization : Recent advancements in synthetic methodologies have focused on improving yield and selectivity through the use of biocatalysts like transaminases, which can facilitate more environmentally friendly synthesis routes .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of this class of compounds. For example:

Q & A

Basic: What are the recommended synthetic routes for 1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves a two-step process:

Nucleophilic substitution : React 2-(methylthio)phenol with 1,2-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 1-(2-(methylthio)phenyl)propan-2-ol.

Amine formation : Convert the hydroxyl group to an amine via a Gabriel synthesis or reductive amination (e.g., using NaBH₃CN/NH₄OAc in methanol). The hydrochloride salt is obtained by treating the free base with HCl gas in anhydrous ether .

Purity Optimization :

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.

- Recrystallize the final product from ethanol/water (1:1) to achieve >98% purity (confirmed by HPLC with a C18 column and 0.1% TFA in H₂O/MeCN mobile phase) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

- NMR : Confirm the methylthio group (δ 2.4–2.6 ppm for SCH₃ in ¹H NMR) and propan-2-amine backbone (δ 1.2–1.4 ppm for CH(CH₃)₂).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 212.1 (free base) and 248.5 (hydrochloride).

- Elemental Analysis : Verify sulfur content (theoretical: ~12.8%) to confirm the methylthio substituent .

Advanced: How do electronic effects of the methylthio group influence receptor binding in serotonin-related assays?

Methodological Answer:

The methylthio (-SCH₃) group is electron-donating, enhancing π-π stacking with aromatic residues in serotonin receptors (e.g., 5-HT₂A).

- Binding Assays : Use radioligand competition (e.g., [³H]Ketanserin for 5-HT₂A). Compare IC₅₀ values with analogs lacking the methylthio group.

- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) in HEK293 cells expressing 5-HT₂A. The methylthio derivative may show 2–3x higher potency than des-methylthio analogs due to improved hydrophobic interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS targets?

Methodological Answer:

- Variations : Synthesize analogs with:

- Replacement of SCH₃ with SO₂CH₃ (electron-withdrawing) or OCH₃ (hydrogen-bond donor).

- Branching modifications (e.g., propan-1-amine vs. propan-2-amine).

- Assays :

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Purity : Validate via HPLC (retention time >95% area) and Karl Fischer titration (<0.5% water).

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and cell lines (e.g., CHO vs. HEK293).

- Control Experiments : Include reference ligands (e.g., clozapine for 5-HT₂A) to calibrate assay sensitivity .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : The hydrochloride salt is hygroscopic. Store at –20°C under argon in amber vials.

- Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Major degradation products include oxidation of SCH₃ to sulfoxide (HPLC retention time shift from 8.2 to 6.5 min) .

Advanced: How to develop a validated analytical method for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/MeCN).

- Sample Prep : Protein precipitation (ACN) for plasma; SPE (Strata-X cartridges) for brain homogenates.

- Validation : Achieve LOD 0.1 ng/mL and LOQ 0.5 ng/mL with <15% RSD .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.